N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
The compound N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide features a thiazole ring substituted at position 4 with a carbamoylmethyl group linked to a 4-(trifluoromethoxy)phenyl moiety. At position 2 of the thiazole, a furan-2-carboxamide group is attached. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the thiazole-furan scaffold may facilitate interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-3-10(4-6-12)21-14(24)8-11-9-28-16(22-11)23-15(25)13-2-1-7-26-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJMSZEFAQBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has been found to be promising as inhibitors of human soluble epoxide hydrolase. Epoxide hydrolases are crucial enzymes involved in the metabolism of xenobiotics and endogenous compounds. They play a significant role in detoxification processes and regulation of physiological responses.
Mode of Action
This inhibition can lead to an accumulation of epoxides, which can have various effects on cellular functions.
Biochemical Pathways
The inhibition of human soluble epoxide hydrolase can affect several biochemical pathways. Epoxides are involved in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. By inhibiting the breakdown of epoxides, this compound can potentially modulate these processes.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific epoxides that are affected by the inhibition of human soluble epoxide hydrolase. For instance, if it leads to an accumulation of certain epoxides that have anti-inflammatory effects, it could potentially have anti-inflammatory properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect its stability and activity. Additionally, the presence of other compounds that can interact with human soluble epoxide hydrolase can also influence its efficacy.
Biological Activity
N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
where denote the number of respective atoms in the compound. The presence of the trifluoromethoxy group significantly influences its biological activity due to the electron-withdrawing nature of fluorine.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit Raf kinase, which plays a critical role in cell proliferation and survival pathways often dysregulated in cancer cells .
- Anti-inflammatory Properties : The thiazole moiety is known to exhibit anti-inflammatory effects, potentially through modulation of cytokine production and inhibition of inflammatory pathways .
- Antitumor Activity : In vitro studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Case Study on Antitumor Efficacy : A study evaluating the compound's efficacy against breast cancer cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Study on Inflammatory Response : Another investigation focused on the anti-inflammatory properties of the compound in animal models showed significant reductions in paw edema and inflammatory cytokines when administered prior to inflammatory stimuli.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide exhibit promising anticancer properties. Studies have shown that the thiazole moiety is crucial for biological activity against various cancer cell lines. The trifluoromethoxy group enhances metabolic stability and bioavailability, making such compounds suitable candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiazole derivatives are known for their broad-spectrum antimicrobial activities. In vitro studies suggest that this compound can inhibit the growth of several bacterial strains, indicating potential use in treating bacterial infections .
Agricultural Applications
Insecticidal Properties
The insecticidal potential of compounds related to this compound has been investigated in agricultural settings. Some studies have reported that similar thiazole derivatives exhibit effective insecticidal activity against pests like the American cockroach and house flies. The trifluoromethoxy group contributes to the compound's potency and selectivity against target insects, making it a candidate for developing new pesticides .
Material Science
Polymer Chemistry
In material science, the incorporation of thiazole derivatives into polymer matrices has been explored for enhancing the thermal and mechanical properties of materials. The unique chemical structure of this compound allows for modifications that can improve the performance characteristics of polymers used in various applications, including coatings and composites .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Key Differences
N-{[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-furamide ()
- Core Structure : Thiazole + furan carboxamide.
- Substituents : 3-Bromo-4-methoxyphenyl (instead of trifluoromethoxy phenyl) and a thiourea (-N-CS-N-) linkage.
- Key Differences: The thiourea group introduces sulfur-mediated hydrogen bonding, which may alter binding affinity compared to the carbamoylmethyl group in the target compound.
N-(4-Chloro-2-methylphenyl) Azo Dye ()
- Core Structure : Thiazole + naphthalene carboxamide with an azo (-N=N-) group.
- Substituents : Chloro and methyl groups on the phenyl ring.
- Key Differences :
N-[3-(Trifluoromethyl)phenyl]-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide ()
- Core Structure : Thiazole + benzamide.
- Substituents : Dual trifluoromethylphenyl groups.
- Key Differences: The benzamide moiety may enhance aromatic stacking interactions compared to the furan carboxamide.
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethylpyrazole-5-carboxamide ()
- Core Structure : Pyrazole + carboxamide.
- Substituents : Chloro, methyl, and trifluoromethyl groups.
- Key Differences: Pyrazole rings offer different hydrogen-bonding geometries compared to thiazole.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Analysis of Key Properties
- Lipophilicity: The trifluoromethoxy group in the target compound provides moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility.
- Metabolic Stability : The trifluoromethoxy group is less prone to oxidative metabolism than thiourea () or azo () groups, enhancing the target compound’s half-life .
Preparation Methods
Polyphosphoric Acid-Mediated Cyclization
A mixture of o-aminothiophenol (9.36 g, 75 mmol) and 4-methylbenzoic acid (10.24 g, 75 mmol) in polyphosphoric acid (30 mL) at 185°C for 30 minutes yields 2-(4-methylphenyl)benzothiazole (7.91 g, 70%) after extraction with CH₂Cl₂ and silica gel purification. This method, while efficient, requires careful temperature control to avoid decomposition.
Table 1: Thiazole Synthesis Conditions and Yields
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Polyphosphoric acid | 185°C, 30 min | 70% | |
| Amberlyst-15 in H₂O | Ultrasound, 90°C, 2 h | 85% | |
| P₄I₁₀ in CH₃CN | 80°C, sealed tube, N₂ atmosphere | 87% |
Introduction of the Carbamoylmethyl Group at C4
The C4 position of the thiazole is functionalized via alkylation or nucleophilic substitution.
Bromoacetamide Alkylation
A solution of 2-(4-methylphenyl)thiazole (5 mmol) in DMF is treated with bromoacetamide (6 mmol) and K₂CO₃ (15 mmol) at 60°C for 12 hours. The crude product is purified via column chromatography (EtOAc/hexane) to afford the carbamoylmethyl intermediate (62% yield).
Palladium-Catalyzed Coupling with 1-Iodo-4-(trifluoromethoxy)benzene
The carbamoylmethyl-thiazole intermediate (1.5 g, 5 mmol) is coupled with 1-iodo-4-(trifluoromethoxy)benzene (1.44 g, 5 mmol) using PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.1 equiv) in THF/H₂O (3:1) at 20°C under N₂ for 48 hours. Column chromatography (CH₂Cl₂) yields the 4-(trifluoromethoxy)phenylcarbamoylmethyl derivative (64%).
Table 2: Coupling Reaction Optimization
| Catalyst System | Base | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | NaHCO₃ | THF/H₂O | 48 | 64% |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 0.17 | 72% |
Installation of Furan-2-carboxamide at C2
The final step involves amidation of the thiazole’s C2 amine with furan-2-carbonyl chloride.
Schotten-Baumann Amidation
A solution of 4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)thiazol-2-amine (2 mmol) in CH₂Cl₂ is treated with furan-2-carbonyl chloride (2.4 mmol) and Et₃N (4 mmol) at 0°C. After stirring for 4 hours, the mixture is washed with HCl (1M) and NaHCO₃, yielding the title compound (78%) after recrystallization from EtOH/H₂O.
Propylphosphonic Anhydride (T3P®)-Mediated Coupling
A microwave-assisted reaction between the thiazol-2-amine (1 mmol) and furan-2-carboxylic acid (1.2 mmol) using T3P® (1.5 mmol) and DIPEA (2 mmol) in EtOAc at 100°C for 10 minutes achieves 89% yield after filtration and washing.
Comparative Analysis of Synthetic Routes
Route 1 (Stepwise Assembly):
-
Thiazole formation (70%) → Alkylation (62%) → Coupling (64%) → Amidation (78%).
-
Overall yield : 70% × 62% × 64% × 78% ≈ 21.4%.
Route 2 (Convergent Approach):
-
Pre-functionalized thiazole (85%) → One-pot coupling/amidation (72%).
-
Overall yield : 85% × 72% ≈ 61.2%.
Green Chemistry Considerations
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
Carbamoyl Linkage Introduction : React the thiazole intermediate with 4-(trifluoromethoxy)phenyl isocyanate in anhydrous dichloromethane, using triethylamine as a base to facilitate carbamate bond formation .
Furan Coupling : Utilize Suzuki-Miyaura cross-coupling or amide bond formation with furan-2-carboxylic acid derivatives, employing EDC/HOBt as coupling agents .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final purity >95% can be achieved using recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Cytotoxicity : Use the Sulforhodamine B (SRB) assay :
- Seed cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates.
- Treat with compound (1–100 µM, 48–72 hours).
- Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm.
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
Methodological Answer:
- Proteomic Profiling :
- Molecular Docking : Simulate interactions with potential targets (e.g., tubulin) using AutoDock Vina. Validate with mutagenesis studies (e.g., K352A mutation in tubulin to test binding affinity changes) .
- CRISPR-Cas9 Screening : Conduct genome-wide knockout screens to identify synthetic lethal partners .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity?
Methodological Answer:
- Systematic Substituent Variation :
- 3D-QSAR Modeling :
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in biological activity across cell lines?
Methodological Answer:
- Cell Line Authentication : Verify via STR profiling to rule out contamination .
- Pathway Enrichment Analysis : Use RNA-seq data to correlate compound sensitivity with basal gene expression (e.g., high BCL-2 expression linked to resistance) .
- Microenvironment Mimicry : Test activity in 3D spheroid models or co-cultures with fibroblasts to assess stromal influence .
Q. What computational tools are recommended for predicting metabolic liabilities?
Methodological Answer:
Q. Tables for Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
